Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-

Analytical Reference Standard HPLC Purity Method Validation

Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- (CAS 50508-57-1), also referred to as 2-Amino-3-chlorobenzoyl-5-methylthiophene, is a heterocyclic ketone belonging to the 2-aminothiophene class. It features a 2-amino-5-methylthiophene core coupled via a carbonyl bridge to a 2-chlorophenyl group.

Molecular Formula C12H10ClNOS
Molecular Weight 251.73 g/mol
CAS No. 50508-57-1
Cat. No. B017064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-
CAS50508-57-1
Synonyms(2-Amino-5-methyl-3-thienyl)(2-chlorophenyl)methanone; 
Molecular FormulaC12H10ClNOS
Molecular Weight251.73 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C12H10ClNOS/c1-7-6-9(12(14)16-7)11(15)8-4-2-3-5-10(8)13/h2-6H,14H2,1H3
InChIKeyOFXVJJAAUSIJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- (CAS 50508-57-1): Procurement-Ready Thiophene Reference Standard


Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- (CAS 50508-57-1), also referred to as 2-Amino-3-chlorobenzoyl-5-methylthiophene, is a heterocyclic ketone belonging to the 2-aminothiophene class. It features a 2-amino-5-methylthiophene core coupled via a carbonyl bridge to a 2-chlorophenyl group . Its primary route to market is as a high-purity reference standard or synthetic intermediate supplied by specialized chemical vendors [1]. Unlike pharmacologically profiled analogs, this compound's documented value to date centers on its role as a characterized chemical entity for analytical method development, impurity profiling, and as a building block in medicinal chemistry .

Why Generic 2-Aminothiophene Derivatives Cannot Substitute for Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- (50508-57-1)


Interchangeability among 2-aminothiophene methanones is precluded by the pronounced impact of halogen position and heterocycle substitution on both physicochemical properties and chromatographic behavior. Even a simple shift of the chlorine atom from the ortho (2-chlorophenyl, CAS 50508-57-1) to the para (4-chlorophenyl, CAS 436093-32-2) position, while yielding near-identical bulk properties, can alter molecular dipole moment, hydrogen-bonding capacity, and retention time in reverse-phase HPLC systems . For laboratories requiring a specific retention time marker, a System Suitability Test (SST) standard, or a validated impurity reference, substitution with an unqualified analog invalidates method specificity and can lead to regulatory non-compliance . The quantitative evidence below demonstrates that procurement decisions must be driven by defined purity and identity parameters, not class-level similarity.

Product-Specific Quantitative Evidence Guide for Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- (50508-57-1)


Certified Purity Advantage: 98% Assay by HPLC vs. Standard 95% Grade

The target compound is commercially available at a certified purity of 98% (HPLC) from specific suppliers , which provides a quantifiable advantage over the more common 95% minimum purity grade offered by other vendors . In the context of preparing calibration standards or system suitability solutions, a 3% absolute purity difference directly reduces the contribution of unknown impurities to the analytical blank, thereby improving the signal-to-noise ratio and accuracy of impurity quantification.

Analytical Reference Standard HPLC Purity Method Validation

Ortho-Substitution Structural Identity as a Critical Differentiator from the 4-Chlorophenyl Isomer

The defined 2-chlorophenyl substitution pattern of CAS 50508-57-1 is structurally confirmed and distinguished from its most common positional isomer, (2-amino-5-methylthiophen-3-yl)(4-chlorophenyl)methanone (CAS 436093-32-2), by 1H-NMR and 13C-NMR spectroscopy . Despite sharing an identical molecular formula and nearly identical bulk physical properties (density 1.342 vs 1.342 g/cm³; boiling point 449 vs 447.5 °C), the two isomers display distinct chromatographic retention and may exhibit divergent biological or spectroscopic profiles that render them unsuitable as mutual substitutes in validated methods.

Positional Isomer Structural Confirmation Chromatographic Selectivity

Defined LogP Value Supports Method Development for Lipophilic Impurity Tracking

The calculated LogP of 4.10430 for the target compound provides a precisely defined hydrophobicity benchmark that facilitates the development of gradient elution methods and the prediction of relative retention in C18 HPLC columns. This value is derived from its specific ortho-substitution, which affects the compound's polar surface area (PSA: 71.33 Ų) and hydrogen-bonding capacity compared to regioisomers or non-chlorinated analogs.

Partition Coefficient LogP Reverse-Phase Chromatography

Availability as a TRC-Certified Reference Standard Facilitates Regulatory Compliance

The compound is cataloged by Toronto Research Chemicals (TRC) under product number A603465 as part of its portfolio of Amines, Aromatics, Heterocycles, and Sulfur & Selenium Compounds [1]. TRC reference standards are manufactured under ISO 9001 quality management systems and are accompanied by a Certificate of Analysis (CoA) that reports identity, purity, and assay value, providing a level of documentary traceability that is essential for regulatory submissions in pharmaceutical development . In contrast, many generic suppliers offer this compound without a comprehensive CoA or defined chain of custody.

Reference Material ISO 17034 Pharmaceutical Impurity

Best Research and Industrial Application Scenarios for Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- (50508-57-1)


HPLC System Suitability and Impurity Marker for Thiophene-Based APIs

The defined retention characteristics and high purity (98% available) make CAS 50508-57-1 an ideal System Suitability Test (SST) marker for reverse-phase HPLC methods monitoring thiophene-containing active pharmaceutical ingredients and their synthetic impurities. Its specific LogP of 4.1 and ortho-chlorophenyl substitution ensure a distinct retention time window, enabling resolution from structurally related process intermediates .

Positional Isomer Selectivity Validation in NMR and Mass Spectrometry Methods

The unambiguous ortho-substitution pattern of CAS 50508-57-1 serves as a certified structural probe for validating the ability of 1H-NMR and LC-MS methods to distinguish positional isomers. Laboratories developing methods for chlorophenyl-containing drug candidates can use this compound to confirm that their analytical system resolves the 2-chlorophenyl isomer from the 4-chlorophenyl isomer (CAS 436093-32-2), mitigating the risk of isomer co-elution .

Medicinal Chemistry Building Block for 2-Aminothiophene Library Synthesis

The compound's reactive amino group at the 2-position of the thiophene ring and the ketone bridge enable its use as a versatile scaffold for parallel synthesis of 2-aminothiophene derivatives. Its commercial availability at defined purity reduces the need for in-house purification and allows rapid exploration of structure-activity relationships (SAR) around the chlorophenyl and methyl substituents .

Pharmaceutical Impurity Reference Standard in Regulatory Dossier Support

When sourced as a TRC-certified reference material (A603465), CAS 50508-57-1 provides the documentary traceability required for inclusion in late-stage pharmaceutical development and regulatory filings. Its use as a characterized impurity standard supports method validation per ICH Q2(R1) guidelines, where unknown impurity levels must be reported at >0.05% in new drug substances .

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